molecular formula C27H26ClN3O2 B2624117 N-benzyl-N-butyl-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 923217-74-7

N-benzyl-N-butyl-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2624117
CAS No.: 923217-74-7
M. Wt: 459.97
InChI Key: YLWNARLYARGIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-butyl-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: is a complex organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its unique structure, which includes a naphthyridine core, a benzyl group, a butyl group, and a chlorophenyl group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-butyl-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the Benzyl and Butyl Groups: The benzyl and butyl groups can be introduced through nucleophilic substitution reactions. For example, benzyl chloride and butyl bromide can be used as alkylating agents in the presence of a base such as sodium hydride.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-butyl-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the naphthyridine core and the attached groups. Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Benzyl chloride, butyl bromide, 4-chlorobenzoyl chloride, sodium hydride, aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-N-butyl-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving naphthyridine derivatives.

    Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs and therapeutic agents.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-butyl-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Receptor Interaction: Binding to and activating or inhibiting specific receptors on cell surfaces.

    Pathway Modulation: Affecting signaling pathways and gene expression to produce desired biological effects.

Comparison with Similar Compounds

N-benzyl-N-butyl-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be compared with other similar compounds, such as:

    Naphthyridine Derivatives: Compounds with similar naphthyridine cores but different substituents, such as N-benzyl-N-butyl-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide.

    Benzyl and Butyl Substituted Compounds: Compounds with similar benzyl and butyl groups but different core structures, such as N-benzyl-N-butyl-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-quinoline-3-carboxamide.

The uniqueness of this compound lies in its specific combination of substituents and core structure, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

N-benzyl-N-butyl-1-[(4-chlorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O2/c1-2-3-16-30(18-20-8-5-4-6-9-20)26(32)24-17-22-10-7-15-29-25(22)31(27(24)33)19-21-11-13-23(28)14-12-21/h4-15,17H,2-3,16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWNARLYARGIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.